Benz(a)anthracen-6-ol, 7,12-dimethyl-
Description
Benz(a)anthracen-6-ol, 7,12-dimethyl- is a phenolic metabolite of the highly potent and widely studied procarcinogen, 7,12-dimethylbenz(a)anthracene (DMBA). wikipedia.org DMBA itself is not directly carcinogenic but requires metabolic activation within the body to exert its toxic effects. researchgate.netmedkoo.com This activation process, primarily mediated by cytochrome P-450 enzymes, results in a complex array of metabolites, including phenols, dihydrodiols, and epoxides. nih.gov Benz(a)anthracen-6-ol, 7,12-dimethyl- represents one of these potential metabolic products formed through the hydroxylation of the aromatic ring of DMBA. The scientific focus on such metabolites is driven by the need to distinguish between metabolic pathways that lead to detoxification and those that result in the formation of ultimate carcinogens.
Polycyclic aromatic hydrocarbons are a large group of organic compounds released into the environment from the incomplete combustion of organic materials like coal, oil, gasoline, and tobacco. nih.govjeb.co.in Their ubiquity makes them a significant concern for public health. The toxicity of many PAHs, including the parent compound of Benz(a)anthracen-6-ol, 7,12-dimethyl-, is intrinsically linked to their metabolism. nih.gov
The chemical biology and toxicology of PAHs focus on how these compounds are processed by enzymes in the body. medkoo.com The metabolic activation of DMBA can generate highly reactive intermediates, such as dihydrodiol epoxides, which can bind covalently to cellular macromolecules like DNA. researchgate.netnih.gov These DNA adducts can lead to mutations and initiate the process of carcinogenesis. medicopublication.com The formation of phenolic metabolites, such as 3-hydroxy-DMBA, 4-hydroxy-DMBA, and other positional isomers like the putative 6-hydroxy-DMBA, is a critical aspect of this metabolic landscape. nih.gov Research aims to determine whether the formation of these phenols represents a detoxification step, leading to more easily excretable compounds, or if they are intermediates in pathways that contribute to toxicity. nih.govsemanticscholar.org
The study of benz(a)anthracene (B33201) and its derivatives has a long history in cancer research. DMBA was identified early on as a powerful chemical carcinogen, widely used in laboratory settings to induce tumors in animal models for cancer studies. wikipedia.orgnih.gov Initial research focused on confirming its carcinogenicity and identifying target organs.
Subsequent research shifted towards understanding the underlying biochemical mechanisms. A pivotal development was the "bay-region theory," which proposed that the ultimate carcinogenic forms of many PAHs are diol epoxides located in a sterically hindered "bay region" of the molecule. nih.gov This spurred intensive investigation into the specific metabolic pathways of DMBA. Scientists began using techniques like high-performance liquid chromatography (HPLC) to separate and identify the various metabolites produced by liver microsomes and other tissues. nih.govnih.gov This led to the identification of numerous derivatives, including hydroxymethylated compounds, various dihydrodiols (e.g., 3,4-dihydrodiol, 8,9-dihydrodiol), and a range of phenols. nih.govnih.gov The biological significance of each metabolite became a subject of intense study, as researchers sought to correlate the production of specific metabolites with organ-specific susceptibility to cancer. nih.gov
The specific academic relevance of an individual metabolite like Benz(a)anthracen-6-ol, 7,12-dimethyl- lies in its contribution to the comprehensive metabolic map of its parent compound, DMBA. While studies have explicitly identified several phenolic metabolites of DMBA, including the 2-, 3-, 4-, and 8-hydroxy isomers, the formation of phenols at any position on the aromatic ring is mechanistically significant. nih.govcapes.gov.br
The study of phenolic metabolites is crucial for several reasons:
Mapping Metabolic Pathways: Identifying all possible metabolites, including different phenolic isomers, helps create a complete picture of how an organism processes a xenobiotic like DMBA.
Enzyme Specificity: The relative amounts of different metabolites, including various phenols and dihydrodiols, produced in different tissues and animal strains can be attributed to the presence of specific forms of cytochrome P-450 enzymes. nih.gov Studying the formation of Benz(a)anthracen-6-ol, 7,12-dimethyl- and its isomers provides insight into the regioselectivity and function of these crucial metabolic enzymes.
In essence, while the ultimate carcinogen may be the diol epoxide, the formation rates and quantities of other metabolites, such as phenols, directly influence the amount of DMBA available to be shunted into the carcinogenic activation pathway. semanticscholar.orgnih.gov Therefore, compounds like Benz(a)anthracen-6-ol, 7,12-dimethyl- are vital pieces of the puzzle in the mechanistic study of chemical carcinogenesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60049-69-6 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracen-6-ol |
InChI |
InChI=1S/C20H16O/c1-12-15-8-5-6-9-16(15)13(2)20-18(21)11-14-7-3-4-10-17(14)19(12)20/h3-11,21H,1-2H3 |
InChI Key |
BMVBOHOCDCRUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C=C(C2=C(C4=CC=CC=C14)C)O |
Origin of Product |
United States |
Molecular Architecture and Structure Activity Relationships Sar of Benz a Anthracen 6 Ol, 7,12 Dimethyl
Structural Features and Planarity: Implications for Molecular Recognition and Intercalation
The fundamental structure of Benz(a)anthracen-6-ol, 7,12-dimethyl- is based on the benz[a]anthracene ring system, which consists of four fused benzene (B151609) rings. This aromatic core is largely planar, a critical feature that facilitates its interaction with biological macromolecules. The planarity of the molecule allows it to intercalate between the base pairs of DNA, a primary mechanism through which many PAHs exert their genotoxic effects.
The ability of DMBA metabolites to interact with DNA is a critical determinant of their carcinogenic potential. Studies on model compounds of DMBA metabolites have shown that physical pi-stacking interactions with DNA bases are a key aspect of their binding. nih.gov The planarity of the benz[a]anthracene ring system is essential for this type of interaction.
Influence of Hydroxyl and Methyl Substituents on Biological Reactivity and Selectivity
The biological activity of Benz(a)anthracen-6-ol, 7,12-dimethyl- is significantly modulated by the presence and position of the hydroxyl and methyl groups. These substituents influence the molecule's metabolic fate, its interaction with cellular receptors, and its ability to cause cellular damage.
The methyl groups at the 7 and 12 positions of the parent compound, DMBA, are known to be crucial for its carcinogenic activity. These groups can be metabolically activated to form reactive hydroxymethyl derivatives, which can then be further converted into electrophilic species that bind to DNA. nih.gov
The position of the hydroxyl group on the aromatic ring is a major determinant of the biological activity of phenolic metabolites of DMBA. For instance, studies have shown that 3-hydroxy-DMBA and 4-hydroxy-DMBA are formed during the metabolism of DMBA. nih.gov However, research indicates that 3-hydroxy-DMBA does not lead to detectable DNA adducts, suggesting it is a detoxification product rather than an activated carcinogen. nih.gov The specific biological reactivity of the 6-hydroxy isomer is not as well-documented, but its activity is likely to be highly dependent on its ability to be further metabolized to reactive intermediates.
The interplay between the hydroxyl and methyl groups can also influence the molecule's interaction with enzymes. For example, the presence of a hydroxyl group can affect the rate of metabolism by cytochrome P450 enzymes.
Stereochemical Considerations in Ligand-Target Interactions
The metabolism of DMBA can produce stereoisomeric metabolites, and the stereochemistry of these products can have a profound impact on their biological activity. While specific information on the stereoisomers of Benz(a)anthracen-6-ol, 7,12-dimethyl- is limited, studies on other DMBA metabolites, such as dihydrodiols, have demonstrated a high degree of stereoselectivity in their formation. nih.govnih.gov
For example, the metabolism of DMBA by certain fungi produces specific enantiomers of dihydrodiols. nih.gov This stereoselectivity is due to the specific three-dimensional structure of the active sites of the metabolizing enzymes. It is plausible that the enzymatic formation of Benz(a)anthracen-6-ol, 7,12-dimethyl- also exhibits stereoselectivity, leading to the preferential formation of one enantiomer over the other.
The stereochemistry of the molecule is critical for its interaction with biological targets such as receptors and enzymes. The precise three-dimensional arrangement of the hydroxyl and methyl groups in relation to the planar aromatic ring system will determine how well the molecule fits into the binding pocket of a target protein, thereby influencing its biological effect.
Comparative Analysis of Structure-Activity Relationships Across Related Benz(a)anthracene (B33201) Derivatives
The biological activity of Benz(a)anthracen-6-ol, 7,12-dimethyl- can be better understood by comparing it with other related benz[a]anthracene derivatives. The position of substituents on the benz[a]anthracene skeleton is a key factor in determining the carcinogenic and mutagenic potential of these compounds.
Metabolism of DMBA produces a variety of phenolic derivatives, including 3-hydroxy-DMBA, 4-hydroxy-DMBA, and 8-hydroxy-DMBA. nih.gov Studies have shown that the mutagenicity of these phenolic metabolites can vary significantly. As mentioned earlier, 3-hydroxy-DMBA appears to be a detoxification product, as it does not form stable DNA adducts. nih.gov In contrast, other metabolites, such as the 3,4-diol-1,2-epoxide, are considered ultimate carcinogens. nih.gov
The presence and position of methyl groups also play a critical role. For example, the parent compound benz[a]anthracene is much less carcinogenic than its 7,12-dimethyl derivative, highlighting the activating effect of the methyl groups.
The following table provides a comparative overview of the known biological activities of some DMBA derivatives.
| Compound Name | CAS Number | Molecular Formula | Known Biological Activity |
| 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) | 57-97-6 | C₂₀H₁₆ | Potent carcinogen and immunosuppressor. wikipedia.org |
| Benz(a)anthracen-3-ol, 7,12-dimethyl- | Not available | C₂₀H₁₆O | Does not form detectable DNA adducts. nih.gov |
| Benz(a)anthracen-4-ol, 7,12-dimethyl- | Not available | C₂₀H₁₆O | Identified as a metabolite of DMBA. nih.gov |
| Benz(a)anthracen-8-ol, 7,12-dimethyl- | Not available | C₂₀H₁₆O | Identified as a metabolite of DMBA. nih.gov |
| 7-Hydroxymethyl-12-methylbenz[a]anthracene (B1218729) | Not available | C₂₁H₁₈O | Metabolite of DMBA, can be further activated. nih.gov |
Note: Data for specific isomers of hydroxylated DMBA is limited in publicly available literature.
This comparative analysis underscores the subtle yet critical role that molecular structure plays in the biological activity of benz[a]anthracene derivatives. The specific location of the hydroxyl group in Benz(a)anthracen-6-ol, 7,12-dimethyl- is expected to be a key determinant of its metabolic fate and, consequently, its toxicological profile. Further research is needed to fully elucidate the specific structure-activity relationships of this particular compound.
Synthetic Methodologies and Chemical Derivatization of Benz a Anthracen 6 Ol, 7,12 Dimethyl
Strategies for the Chemical Synthesis of Benz(a)anthracen-6-ol, 7,12-dimethyl- and its Analogues
The direct chemical synthesis of Benz(a)anthracen-6-ol, 7,12-dimethyl- is not widely documented, with its formation being primarily a result of metabolic processes. Therefore, synthetic strategies often focus on preparing the parent compound, DMBA, and then employing biomimetic or enzymatic approaches to introduce the hydroxyl group at the C-6 position.
The synthesis of the DMBA core is a well-established multi-step process. A common route involves the Friedel-Crafts acylation of a suitable aromatic substrate followed by cyclization reactions. Once the DMBA backbone is obtained, the introduction of a hydroxyl group at a specific position, such as C-6, presents a significant regioselectivity challenge due to the multiple reactive sites on the polycyclic aromatic hydrocarbon (PAH) framework.
Metabolic studies have shown that the C-5 and C-6 positions of DMBA are susceptible to enzymatic oxidation. For instance, the bacterium Mycobacterium vanbaalenii PYR-1 degrades DMBA through initial regio- and stereoselective oxidation at the C-5 and C-6 positions, leading to the formation of DMBA trans-5,6-dihydrodiol. nih.gov This metabolic intermediate is a direct precursor from which the 6-ol derivative could be derived. Similarly, in vitro incubations of DMBA with rat liver microsomes yield various phenolic metabolites, including 3-hydroxy, 4-hydroxy, and 8-hydroxy DMBA, demonstrating that enzymatic systems can achieve regioselective hydroxylation. nih.gov
Analogues of Benz(a)anthracen-6-ol, 7,12-dimethyl- with hydroxyl groups at other positions are often synthesized to explore structure-activity relationships. These syntheses provide insight into potential strategies for targeting the C-6 position. For example, the formation of dihydrodiols from 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) has been achieved using rat-liver microsomal fractions and chemical oxidation systems. capes.gov.br These methods show that the 3,4-, 8,9-, and 10,11-dihydrodiols can be formed, with the 5,6-dihydrodiol also being produced by microsomal fractions. capes.gov.br
Regioselective Functionalization Approaches for Structure-Activity Probes
Developing structure-activity relationship (SAR) probes requires precise functionalization of the DMBA molecule. Regioselective functionalization allows researchers to systematically modify the compound to investigate how different structural features influence biological activity.
Key approaches to regioselective functionalization include:
Oxidation of Methyl Groups: The methyl groups at C-7 and C-12 are common sites for initial metabolic attack. They can be oxidized to form hydroxymethyl derivatives, such as 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz[a]anthracene (12-OHM-7-MBA). nih.gov These hydroxylated metabolites can be further functionalized, for example, through sulfation, which has been shown to be a key bioactivation pathway in human liver cytosol. nih.gov
Ring Hydroxylation: As discussed, enzymatic systems can introduce hydroxyl groups at various positions on the aromatic rings. The resulting phenols are crucial for studying metabolic activation, as they are electrophilic species capable of binding to DNA. nih.gov While isolating a specific phenol (B47542) like the 6-hydroxy derivative is challenging, methods for methylating the phenolic products to their more stable methyl ether derivatives have been developed to aid in their identification and quantification. nih.gov
Photooxidation: Light irradiation can convert DMBA into several photoproducts, including benz[a]anthracene-7,12-dione and 7,12-epidioxy-7,12-dihydro-DMBA. nih.govresearchgate.net This method offers an alternative route to functionalized analogs, although controlling the regioselectivity can be difficult. The formation of the 7,12-epidioxy derivative, in particular, highlights a functionalization across the reactive L-region (C-7 and C-12) of the molecule. nih.gov
These functionalization strategies produce a library of derivatives that are essential for probing the mechanisms of toxicity and carcinogenicity, allowing for a detailed examination of how modifications at specific sites affect the molecule's interaction with biological targets.
Preparation of Isotopic Analogs for Mechanistic Elucidation in Biological Systems
Isotopically labeled analogs of Benz(a)anthracen-6-ol, 7,12-dimethyl- and its parent compound DMBA are indispensable tools for mechanistic studies. They are used to trace the metabolic fate of the compound, quantify DNA adducts, and understand pharmacokinetic properties without significantly altering the chemical nature of the molecule.
Commonly used isotopes and labeling strategies include:
Tritium (³H) and Carbon-14 (¹⁴C) Labeling: DMBA labeled with ³H or ¹⁴C has been extensively used in cell culture and animal studies to track its distribution and binding to macromolecules. nih.gov For example, ³H-DMBA has been used to investigate its binding to DNA in mouse embryo cell cultures, revealing the formation of adducts with both deoxyadenosine (B7792050) and deoxyguanosine residues. nih.gov Similarly, ¹⁴C-labeled guanine (B1146940) and adenine (B156593) have been used alongside ³H-DMBA to differentiate and identify the specific nucleoside adducts formed. nih.gov
Deuterium (B1214612) (²H) Labeling: Deuterated compounds are valuable for metabolic studies and as internal standards in mass spectrometry-based quantification. The synthesis of deuterium-labeled compounds can be achieved through various methods, including hydrogen isotope exchange (HIE) reactions. princeton.edu Modern techniques, such as photoredox-catalyzed protocols, allow for the direct and selective installation of deuterium at specific C-H bonds using D₂O as the deuterium source. princeton.edu General methods for preparing deuterated intermediates often involve reactions with D₂O under specific catalytic conditions to achieve high levels of deuterium incorporation. google.com
Radioiodination (¹²⁵I/¹³¹I): While less common for PAHs, radioiodination is another potential labeling strategy for creating high specific activity probes, particularly for use in binding assays.
The table below summarizes some of the isotopically labeled analogs of DMBA and their applications.
| Isotopically Labeled Compound | Isotope | Application | Reference |
|---|---|---|---|
| [³H]DMBA | Tritium (³H) | Studying DNA adduct formation in cell cultures | nih.gov |
| [¹⁴C]DMBA | Carbon-14 (¹⁴C) | Metabolic fate and DNA binding studies | nih.gov |
| Deuterated DMBA | Deuterium (²H) | Metabolic studies, internal standards for mass spectrometry | princeton.edugoogle.com |
| Tritiated DMBA | Tritium (³H) | Ligand-binding assays, ADME studies | princeton.edu |
Metabolic Activation Pathways of Benz a Anthracen 6 Ol, 7,12 Dimethyl
Role of Cytochrome P450 Enzymes in Hydroxylation and Epoxidation
The initial and rate-limiting step in the metabolic activation of DMBA is its oxidation by the cytochrome P450 (CYP) superfamily of monooxygenases. uq.edu.au These heme-containing enzymes catalyze the insertion of one atom of molecular oxygen into the substrate, leading to the formation of hydroxylated metabolites (phenols) and epoxides. youtube.com In the case of DMBA, P450 enzymes can attack both the aromatic ring and the methyl groups. nih.govaacrjournals.org The primary route leading to activation, however, involves oxidation on the aromatic nucleus to form arene oxides, or epoxides. youtube.comresearchgate.net These epoxidation reactions are critical, as they convert the stable aromatic system into a reactive three-membered epoxide ring. nih.gov
The hydroxylation of the methyl groups, forming 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-OHM-7-MBA), is also a significant metabolic pathway catalyzed by P450 enzymes. nih.govnih.gov While once considered a detoxification pathway, studies have shown that these hydroxylated metabolites can compete with the parent compound for further metabolism, potentially leading to the formation of hydroxylated dihydrodiol epoxides. nih.gov
Specificity of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1) in Bioactivation
The bioactivation of DMBA is not mediated by all CYP enzymes but shows a marked specificity for certain isoforms, primarily CYP1A1 and CYP1B1. nih.govnih.govresearchgate.net These two enzymes play distinct but complementary roles in the metabolic activation cascade.
CYP1B1: This enzyme is often considered the principal initiator of DMBA's carcinogenic activity. oup.comsemanticscholar.org It preferentially catalyzes the epoxidation of DMBA at the 3,4-position to form the DMBA-3,4-epoxide. oup.comresearchgate.net This step is crucial as the 3,4-dihydrodiol is the precursor to the ultimate carcinogenic metabolite. researchgate.net Studies using CYP1B1-null mice have demonstrated a significant resistance to DMBA-induced toxicity, highlighting the essential role of this isoform in the initial activation step. researchgate.netnih.gov
CYP1A1: While CYP1B1 is key for the first epoxidation, both CYP1A1 and CYP1B1 are capable of performing the second epoxidation step. oup.comsemanticscholar.org This involves the oxidation of the proximate carcinogen, DMBA-3,4-dihydrodiol, to form the ultimate carcinogenic metabolite, DMBA-3,4-diol-1,2-epoxide. researchgate.net Research indicates that in certain tissues, CYP1A1 may be the primary enzyme responsible for this second, critical activation step. nih.govnih.gov
The differential roles of these isoforms are central to understanding the tissue-specific carcinogenicity of DMBA.
Formation and Characterization of Reactive Epoxide Intermediates
The epoxidation of DMBA by CYP enzymes generates highly reactive, electrophilic intermediates. researchgate.net The initial product on the pathway to the ultimate carcinogen is DMBA-3,4-epoxide. oup.comresearchgate.net This epoxide is unstable and can undergo several transformations: it can be hydrolyzed by microsomal epoxide hydrolase, rearrange non-enzymatically to form phenols, or react with cellular nucleophiles. researchgate.netnih.gov
The most critical reactive intermediate is the DMBA-3,4-diol-1,2-epoxide, often referred to as the "ultimate carcinogen". medicopublication.comresearchgate.netsemanticscholar.orgmedicopublication.com This diol epoxide is formed by the subsequent epoxidation of the DMBA-3,4-dihydrodiol by either CYP1A1 or CYP1B1. researchgate.netoup.com Its high reactivity is attributed to the epoxide ring being located in a sterically hindered "bay region" of the molecule. This configuration makes the epoxide particularly susceptible to nucleophilic attack, such as from the guanine (B1146940) and adenine (B156593) bases in DNA, leading to the formation of stable DNA adducts that can cause mutations if not repaired. researchgate.net
Contribution of Microsomal Epoxide Hydrolase to Dihydrodiol Formation
While the CYP450 enzymes create the initial reactive epoxides, the enzyme microsomal epoxide hydrolase (mEH) plays a paradoxical yet essential role in the bioactivation pathway. semanticscholar.orgnih.gov mEH catalyzes the hydrolysis of arene oxides, adding a molecule of water across the epoxide ring to form trans-dihydrodiols. researchgate.netnih.gov
This reaction is generally a detoxification step, as it converts a reactive epoxide into a less reactive and more water-soluble diol. However, in the metabolic activation of DMBA, mEH is the specific enzyme that transforms the DMBA-3,4-epoxide into DMBA-3,4-dihydrodiol. oup.comsemanticscholar.org This dihydrodiol is the necessary substrate for the second epoxidation reaction by CYP1A1 or CYP1B1 that forms the ultimate carcinogenic diol epoxide. researchgate.net Therefore, mEH activity is a required step for the primary metabolic activation pathway. semanticscholar.orgoup.com Studies conducted on mEH-null mice have confirmed this critical role, showing that these animals are resistant to DMBA-induced carcinogenesis, as they cannot produce the necessary dihydrodiol precursor. researchgate.netnih.govoup.com
| Enzyme | Role in Metabolic Pathway | Substrate | Primary Product | Reference |
|---|---|---|---|---|
| Cytochrome P450 1B1 (CYP1B1) | Initial epoxidation (bioactivation) | 7,12-dimethylbenz[a]anthracene (DMBA) | DMBA-3,4-epoxide | oup.comsemanticscholar.orgresearchgate.net |
| Microsomal Epoxide Hydrolase (mEH) | Hydrolysis of epoxide (bioactivation) | DMBA-3,4-epoxide | DMBA-3,4-dihydrodiol | researchgate.netsemanticscholar.orgnih.gov |
| Cytochrome P450 1A1/1B1 (CYP1A1/CYP1B1) | Second epoxidation (bioactivation) | DMBA-3,4-dihydrodiol | DMBA-3,4-diol-1,2-epoxide (ultimate carcinogen) | researchgate.netoup.com |
Secondary Metabolic Transformations: Quinone and Phenol (B47542) Formation
Alongside the primary diol epoxide pathway, DMBA undergoes other metabolic transformations that produce a variety of secondary metabolites, including phenols and quinones. Phenols are monohydroxylated derivatives formed either by the spontaneous rearrangement of reactive epoxide intermediates or through direct enzymatic hydroxylation by CYP450 enzymes. researchgate.netnih.gov Several phenolic metabolites of DMBA have been identified, including 2-, 3-, and 4-hydroxy-DMBA. nih.govnih.gov These phenols can be further metabolized or undergo conjugation for excretion. nih.gov
Another secondary transformation is the formation of quinones. For example, photo-irradiation of DMBA can lead to the formation of benz[a]anthracene-7,12-dione. researchgate.net These quinone structures can also arise from enzymatic oxidation and are redox-active molecules capable of generating reactive oxygen species (ROS), which represents an alternative mechanism of cellular damage.
Conjugation Pathways: Glucuronidation and Glutathione Conjugation Mechanisms
To facilitate excretion, the various metabolites of DMBA are typically conjugated to polar molecules, significantly increasing their water solubility. The two major conjugation pathways are glucuronidation and glutathione conjugation. mdpi.com
Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid to hydroxylated metabolites, such as phenols and dihydrodiols. nih.gov Studies have shown that phenolic derivatives of DMBA are major substrates for glucuronidation. nih.gov This pathway is a critical detoxification route, as it effectively neutralizes reactive metabolites and prepares them for elimination. nih.gov
Glutathione (GSH) Conjugation: Reactive epoxide intermediates can be detoxified by conjugation with glutathione, a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). mdpi.comnih.gov The nucleophilic thiol group of glutathione attacks the electrophilic carbon of the epoxide ring, opening it and forming a stable conjugate. nih.gov This pathway directly competes with the hydrolysis of epoxides by mEH and their binding to DNA, serving as a crucial protective mechanism against carcinogenesis. nih.govnih.gov
Molecular and Cellular Interactions of Benz a Anthracen 6 Ol, 7,12 Dimethyl
Covalent DNA Adduct Formation and Binding Kinetics
The carcinogenicity of DMBA is largely attributed to the ability of its metabolites to form covalent adducts with DNA, initiating genetic mutations. taylorandfrancis.com Following administration, DMBA is metabolically activated, leading to reactive intermediates that bind to DNA. The total covalent binding of DMBA to epidermal DNA peaks around 24 to 48 hours after exposure. nih.govnih.gov The subsequent disappearance of these DNA adducts is a biphasic process. An initial, faster phase of removal occurs with a half-life of approximately 3.17 days, followed by a slower phase with a half-life of about 6.46 days, which is consistent with the rate of epidermal cell turnover. nih.gov
Studies comparing different DMBA metabolites have shown that adducts can be formed from various pathways. For instance, adducts derived from the diol epoxides of both DMBA and its metabolite, 7-hydroxymethyl-12-methylbenz(a)anthracene, have been identified in both liver and mammary gland tissues. nih.govnih.gov The formation of DNA adducts from 7-hydroxymethyl-12-methylbenz(a)anthracene confirms that hydroxylation of the methyl groups is a key activation step. nih.gov While phenols of DMBA are known to be electrophilic and capable of covalent binding, the predominant and most studied adducts arise from the bay-region diol-epoxide pathway. nih.govnih.gov
Binding Kinetics of DMBA-DNA Adducts in Mouse Epidermis
| Kinetic Parameter | Time/Value | Reference |
|---|---|---|
| Peak Covalent Binding | 24 hours | nih.gov |
| Half-life (Phase A: 24-72h) | 3.17 +/- 1.1 days | nih.gov |
| Half-life (Phase B: >72h) | 6.46 +/- 1.3 days | nih.gov |
Elucidation of Specific DNA Adduct Structures and Positions
The metabolic activation of DMBA primarily forms highly reactive diol epoxides. These epoxides react with the nucleophilic sites on DNA bases, leading to specific adduct structures. The major adducts are formed through the covalent binding of the anti- and syn-diol-epoxides of DMBA. nih.govnih.gov
These reactive intermediates primarily target purine (B94841) bases in DNA. nih.gov Key adducts identified include:
An anti-diol-epoxide adduct with deoxyguanosine. nih.gov
An anti-diol-epoxide adduct with deoxyadenosine (B7792050). nih.gov
A syn-diol-epoxide adduct with deoxyadenosine. nih.govnih.gov
Studies using 32P-postlabeling have shown that the anti-diol-epoxide reacts with both deoxyguanosine and deoxyadenosine residues, while the syn-diol-epoxide primarily forms adducts with deoxyadenosine. nih.gov In rat mammary tissue, adducts formed by the attachment of a methyl-benz[a]anthracene moiety to the N7 position of adenine (B156593) (7-Methylbenz[a]anthracene-12-CH2-N7adenine) and guanine (B1146940) have been identified as predominant forms. nih.gov
Mechanisms of DNA Intercalation and Conformational Changes Induced by Adducts
Prior to covalent bond formation, DMBA metabolites can engage in non-covalent interactions with DNA. Research on model compounds of DMBA metabolites indicates that they can physically insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This intercalative binding is a key preliminary step, driven by pi-stacking interactions between the planar aromatic ring system of the compound and the DNA bases. nih.gov The binding constant for the intercalation of a model bay region metabolite was measured at 3.1 x 10(3) M-1, indicating a moderate binding affinity. nih.gov
Once a bulky covalent adduct is formed, it significantly distorts the regular B-DNA helical structure. taylorandfrancis.com These lesions are often referred to as "helix-distorting" and can cause localized unwinding and bending of the DNA. Such structural perturbations are significant enough to be recognized and targeted by cellular DNA repair systems, primarily the Nucleotide Excision Repair (NER) pathway, which specializes in removing bulky adducts. taylorandfrancis.commdpi.com
Impact on DNA Replication Fidelity and Transcriptional Processes
The presence of DMBA-DNA adducts poses a significant barrier to the DNA replication and transcription machineries. These adducts can lead to the stalling of the replication fork, which can result in the collapse of the fork and the formation of double-strand breaks. mdpi.commdpi.com
If the stalled replication is bypassed by error-prone translesion synthesis polymerases, mutations can be introduced into the genome. The most common mutations induced by DMBA are base pair substitutions, particularly G:C to T:A and A:T to T:A transversions. nih.gov These mutations can activate proto-oncogenes or inactivate tumor suppressor genes, key events in the initiation of cancer. researchgate.net
Furthermore, adducts can interfere with transcription. The formation of stable RNA/DNA hybrids, known as R-loops, can be stimulated in transcribed regions containing DNA damage. mdpi.com This can lead to conflicts between the transcription and replication machineries, further increasing replication stress and the likelihood of chromosomal instability, including deletions and translocations. mdpi.com
Non-Covalent Interactions with DNA and Other Nucleic Acids
Beyond the covalent adducts that are central to its mutagenicity, DMBA metabolites also participate in non-covalent interactions with nucleic acids. The most significant of these is intercalation, as described previously (5.1.2). Studies using nonreactive model compounds of DMBA metabolites have demonstrated that physical pi-stacking interactions are a primary mode of binding. nih.gov
The efficiency of this intercalation is influenced by environmental factors. For instance, the binding constant is reduced when the solvent polarity is increased or when cations like Mg+2 are present, which shield the negatively charged phosphate (B84403) backbone of DNA. nih.gov Furthermore, the interaction is highly dependent on the double-helical structure of DNA; binding is reduced by more than 15-fold when DNA is denatured into single strands. nih.gov This confirms that the stacked base pairs of the duplex provide the necessary architecture for stable intercalation. nih.gov
Factors Affecting Intercalative Binding of a DMBA Metabolite Model
| Condition | Effect on Binding | Reference |
|---|---|---|
| Addition of Mg+2 ions | Reduced by a factor of 6.2 | nih.gov |
| Increased methanol (B129727) (0% to 20%) | Reduced by more than a factor of 4 | nih.gov |
| Denatured (single-stranded) DNA | Reduced by more than a factor of 15 | nih.gov |
Interactions with Cellular Proteins and Enzymes
The biological effects of Benz(a)anthracen-6-ol, 7,12-dimethyl- and its parent compound are mediated through interactions with a variety of cellular proteins and enzymes. The metabolic activation of DMBA itself is dependent on the action of Phase I metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms like CYP1B1. caymanchem.com These enzymes introduce oxygen into the DMBA structure, creating the phenols, diols, and epoxides necessary for its reactivity. Microsomal epoxide hydrolase is another key enzyme that converts initial epoxides into dihydrodiols, which are precursors to the ultimate carcinogenic diol epoxides. caymanchem.com
DMBA and its metabolites are known ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of numerous genes, including those for metabolic enzymes like CYPs. nih.govresearchgate.net Binding to and activation of AhR is a critical step that initiates the metabolic cascade leading to DNA damage. nih.gov More recently, DMBA has been shown to upregulate the expression of the transcription factor Specificity protein 1 (Sp1), and the carcinogenic effects of DMBA were blocked when Sp1 activity was suppressed. nih.gov
Modulation of Cellular Signaling Networks and Gene Expression Profiles
The interaction of DMBA metabolites with DNA and proteins triggers widespread changes in cellular signaling and gene expression. Exposure to DMBA enhances the activation of multiple oncogenic signaling pathways, including the ErbB2, PI3K/Akt, and MAPK/Erk pathways, which are central to cell proliferation and survival. nih.govglpbio.com
DMBA also activates the Wnt/β-catenin signaling pathway, which, along with the induction of the epithelial-mesenchymal transition (EMT), promotes cancer cell proliferation and invasion. caymanchem.comnih.gov Furthermore, DMBA stimulates estrogen receptor (ER) signaling, leading to the increased transcription of ER target genes. nih.gov
Gene Expression Changes Induced by DMBA
| Gene | Protein | Effect | Signaling Pathway | Reference |
|---|---|---|---|---|
| ESR1 | Estrogen Receptor α | Upregulated | Estrogen Receptor | nih.gov |
| MYC | c-Myc | Upregulated | Estrogen Receptor, Wnt | nih.gov |
| CCND1 | Cyclin D1 | Upregulated | Estrogen Receptor, Wnt | nih.gov |
| JUN | c-Jun | Upregulated | Estrogen Receptor | nih.gov |
| NFKB | NF-κB | Upregulated | Inflammation | frontiersin.org |
This modulation results in a cellular environment conducive to tumor development, characterized by increased proliferation, survival, invasion, and inflammation. nih.govfrontiersin.org
Role of the Aryl Hydrocarbon Receptor (AhR) in Mediating Cellular Responses
The toxic and carcinogenic effects of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and its metabolites are significantly mediated through the Aryl Hydrocarbon Receptor (AhR). scbt.com The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism.
Upon cellular entry, DMBA or its metabolites can bind to the AhR, which is typically located in the cytoplasm as part of a protein complex. This binding event triggers a conformational change, leading to the dissociation of the complex and the translocation of the AhR into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.
Research has demonstrated the presence of functional AhR in rat mammary tumors, suggesting that AhR-mediated signaling pathways are active in these tissues. nih.gov The activation of AhR by compounds like DMBA is a critical step that precedes many of its biological effects. The differing affinities of DMBA and its metabolites for the AhR can influence the magnitude of the downstream cellular responses. Studies in mice with different allelic variants of the Ahr gene, which result in high or low ligand-binding affinity, have shown that these genetic differences modulate the myelotoxic effects of DMBA. scbt.com This underscores the pivotal role of the AhR in mediating the toxicity of this class of compounds.
| Receptor | Function | Role in DMBA-mediated Response |
| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor | Binds to DMBA and its metabolites, initiating a signaling cascade that alters gene expression. scbt.com |
| AhR Nuclear Translocator (ARNT) | Dimerization partner for AhR | Forms a complex with AhR in the nucleus, which is necessary for binding to DNA and regulating gene transcription. |
Perturbations in Metabolic and Regulatory Pathways
The metabolism of 7,12-dimethylbenz[a]anthracene (DMBA) is a complex process that leads to the formation of numerous metabolites, including hydroxylated forms and dihydrodiols. This metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1B1, and microsomal epoxide hydrolase. caymanchem.com The metabolic pathways of DMBA have been extensively studied in various systems, including rat liver microsomes. nih.gov
High-pressure liquid chromatography has been instrumental in identifying a range of DMBA metabolites. These include derivatives hydroxylated at the methyl groups (7-hydroxymethyl-12-methylbenz[a]anthracene and 7-methyl-12-hydroxymethylbenz[a]anthracene) and on the aromatic ring, leading to the formation of phenols and dihydrodiols. portlandpress.com The specific metabolites produced can vary depending on the tissue and the expression levels of metabolic enzymes.
Exposure to DMBA can perturb various regulatory pathways. For instance, in neonatal rat ovaries, acute exposure to DMBA led to altered expression of genes involved in xenobiotic metabolism, such as Cyp2e1, Gstmu, Gstpi, and Ephx1. fishersci.ie Furthermore, DMBA has been shown to induce the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation. nist.gov This induction contributes to the increased cell proliferation and invasion observed in cancer cell lines treated with DMBA. nist.gov
| Pathway | Effect of DMBA Exposure | Reference |
| Xenobiotic Metabolism | Increased expression of genes like Cyp2e1, Gstmu, Gstpi, and Ephx1 in neonatal rat ovaries. | fishersci.ie |
| Wnt/β-catenin Signaling | Induction of this pathway, leading to increased cell proliferation and invasion. | nist.gov |
| Phosphatidylinositol 3-kinase (PI3K) Pathway | Altered expression of genes such as Kitlg, cKit, and Akt1 in neonatal rat ovaries. | fishersci.ie |
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A significant mechanism through which 7,12-dimethylbenz[a]anthracene (DMBA) and its metabolites exert their toxic effects is by inducing oxidative stress and the generation of reactive oxygen species (ROS). The metabolic activation of DMBA can lead to the production of radical species that contribute to oxidative damage within cells. wikipedia.org
Topical application of DMBA on mouse skin has been shown to cause the production of hydrogen peroxide and the formation of oxidized DNA bases, such as 8-hydroxyl-2'-deoxyguanosine. nih.gov This indicates that DMBA can induce a state of oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. Neuronal cells are particularly susceptible to ROS due to their high oxygen consumption and lipid-rich composition. wikipedia.org
Cellular Responses: DNA Repair Mechanisms, Cell Cycle Progression, and Apoptosis Pathways
The cellular damage, particularly to DNA, inflicted by metabolites of 7,12-dimethylbenz[a]anthracene (DMBA) triggers a complex set of cellular responses aimed at either repairing the damage or eliminating the compromised cell. These responses include the activation of DNA repair mechanisms, alterations in cell cycle progression, and the initiation of apoptosis (programmed cell death).
DNA Repair Mechanisms: The formation of DNA adducts by reactive DMBA metabolites is a critical initiating event in its carcinogenic process. caymanchem.com In response to this DNA damage, cells activate various repair pathways. Studies have shown that exposure to DMBA induces DNA repair synthesis in mammary epithelial cells. nih.gov The efficiency of these repair processes can be a determining factor in the susceptibility to DMBA-induced carcinogenesis. nih.gov In neonatal rat ovaries, DMBA exposure was found to increase the mRNA levels of DNA repair genes such as Atm, Xrcc6, Brca1, and Rad51, indicating an active DNA damage response. nih.gov
Cell Cycle Progression: DMBA and its metabolites can significantly impact cell cycle progression. By causing DNA damage, they can trigger cell cycle checkpoints, which are designed to halt the cell cycle to allow time for DNA repair. However, if the damage is too extensive or the repair mechanisms are faulty, these checkpoints can be bypassed, leading to the propagation of mutations. Research has demonstrated that DMBA can markedly increase the proliferation of cancer cells. nist.gov
Apoptosis Pathways: Apoptosis is a crucial mechanism for eliminating cells with irreparable DNA damage, thereby preventing the development of cancer. DMBA has been shown to induce apoptosis in various cell types, including murine pre-B cells. nih.gov This process can be mediated through different molecular pathways. In pre-B cells, DMBA-induced apoptosis is dependent on the activation of caspase-8. nih.gov In other contexts, such as breast cancer cells, DMBA has been reported to regulate the expression of apoptosis-related proteins like FasL and Bcl-2. frontiersin.orgsigmaaldrich.com Studies have also implicated the p53 tumor suppressor protein and the BCL-2 family of proteins (including Bax and Bcl-xL) in mediating the apoptotic response to DMBA-induced damage. sigmaaldrich.cn
| Cellular Response | Key Findings Related to DMBA | References |
| DNA Repair | Induces DNA repair synthesis in mammary cells. Increases mRNA levels of DNA repair genes (Atm, Xrcc6, Brca1, Rad51) in ovarian tissue. | nih.govnih.gov |
| Cell Cycle Progression | Increases proliferation in cancer cell lines. | nist.gov |
| Apoptosis | Induces apoptosis in pre-B cells via caspase-8 activation. Modulates expression of FasL and Bcl-2 in breast cancer cells. Involves p53 and other BCL-2 family proteins. | nih.govfrontiersin.orgsigmaaldrich.comsigmaaldrich.cn |
Photochemistry and Environmental Transformation of Benz a Anthracen 6 Ol, 7,12 Dimethyl
Photodegradation Mechanisms and Photoproduct Characterization
There is no specific information available in the search results regarding the photodegradation mechanisms or the characterization of photoproducts for Benz(a)anthracen-6-ol, 7,12-dimethyl-. While the photooxidation of the parent compound, DMBA, has been studied, leading to products such as diones and hydroxymethyl derivatives, the specific photochemical behavior of its 6-hydroxy metabolite is not documented in the provided materials.
Microbial Biodegradation Pathways and Enzyme Systems
Information on the microbial biodegradation pathways and the specific enzyme systems involved in the degradation of Benz(a)anthracen-6-ol, 7,12-dimethyl- is not present in the available literature. Studies on the microbial transformation of DMBA have identified metabolites like methyl-hydroxylated derivatives and various dihydrodiols produced by fungi and bacteria. cdc.govnih.gov For instance, incubations of DMBA with rat liver microsomes have been shown to produce phenolic derivatives such as 3-hydroxy-DMBA, 4-hydroxy-DMBA, and 8-hydroxy-DMBA, though these are noted to be chemically unstable. nih.gov However, the 6-hydroxy isomer is not mentioned as a product, and its subsequent microbial fate is not described.
Environmental Fate Models and Bioavailability in Model Systems
There are no specific environmental fate models or bioavailability studies for Benz(a)anthracen-6-ol, 7,12-dimethyl- found in the search results. While general principles of environmental fate modeling for polycyclic aromatic hydrocarbons (PAHs) exist, and the bioavailability of the parent compound DMBA and its metabolites has been considered in the context of interactions with dietary fiber, no models or data sets specifically address the 6-hydroxy derivative. tandfonline.com Research has noted that phenolic metabolites of PAHs can be involved in further environmental and biological interactions, but specific parameters for Benz(a)anthracen-6-ol, 7,12-dimethyl- that would be necessary for fate modeling are not provided.
Advanced Analytical Methodologies for Research on Benz a Anthracen 6 Ol, 7,12 Dimethyl
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Detection and Quantification of Parent Compound and Metabolites in Biological and Environmental Matrices
Chromatographic techniques are the cornerstone for separating and quantifying DMBA and its metabolic products from complex biological and environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalently used methods due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of DMBA metabolites in biological matrices. For instance, HPLC has been employed to separate and identify various metabolic products from rat liver perfusates and bile, including dihydrodiols and hydroxymethyl metabolites. nih.gov The technique is effective in resolving complex mixtures of metabolites, such as those produced by microbial degradation in cultures of Mycobacterium vanbaalenii PYR-1, where cis- and trans-5,6-dihydrodiols and 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) were identified. nih.gov Similarly, studies on the fungus Cunninghamella elegans used HPLC to isolate and characterize metabolites like DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov The superior resolution of HPLC compared to older methods like Sephadex LH-20 column chromatography has been demonstrated for separating DMBA-DNA adducts from mouse embryo cell cultures. nih.gov
Table 1: Example of HPLC Conditions for DMBA Metabolite Analysis
| Parameter | Specification |
|---|---|
| Column | SUPELCOSIL™ LC-18, 25 cm × 4.6 mm I.D., 5 μm particles sigmaaldrich.com |
| Mobile Phase | Gradient from 50:50 methanol (B129727):water to 100% methanol sigmaaldrich.com |
| Flow Rate | 0.8 mL/min sigmaaldrich.com |
| Detector | Fluorescence sigmaaldrich.com |
| Sample Matrix | Rat liver supernatant sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing DMBA and other polycyclic aromatic hydrocarbons (PAHs), particularly in environmental samples. diva-portal.orgthermofisher.com GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity. diva-portal.orgsilcotek.com It is well-established for analyzing complex mixtures of PAHs, although challenges exist due to the co-elution of isomers which have similar mass spectra. diva-portal.org To overcome this, specialized capillary columns, such as the Select PAH column, are used to achieve better separation. diva-portal.org GC-MS is routinely used to monitor PAHs in environmental matrices like water and sediment, often in selected ion monitoring (SIM) mode to enhance sensitivity for trace-level quantification. diva-portal.orggov.bc.camdpi.com
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, Fluorescence Line Narrowing) for Structural Elucidation of Metabolites and DNA Adducts
Spectroscopic methods are indispensable for the definitive structural identification of DMBA metabolites and their DNA adducts following chromatographic separation.
Mass Spectrometry (MS) , often coupled with GC or HPLC, provides critical information based on the mass-to-charge ratio of ionized molecules and their fragmentation patterns. It was instrumental in identifying metabolites from Mycobacterium vanbaalenii PYR-1 cultures, where the mass spectrum of one metabolite showed a molecular ion at m/z 272, helping to identify it as 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov MS is also used to characterize DNA adducts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information, allowing for the unambiguous determination of metabolite structures. In the study of DMBA degradation by Mycobacterium vanbaalenii PYR-1, ¹H NMR spectra were recorded at 500.13 MHz to confirm the identity of the separated metabolites. nih.gov The chemical shifts and coupling constants of the protons provided definitive evidence for the position of metabolic attack, confirming structures like cis-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene. nih.gov
Fluorescence Spectroscopy is highly sensitive and is used to study the conformation and structure of DMBA-DNA adducts. The fluorescence spectra of DMBA derivatives bound to DNA indicate that the adducts possess a 9,10-dimethylanthracene-like chromophore. nih.gov Subtle differences in the fluorescence spectra can distinguish between adducts derived from the syn- and anti-dihydrodiol epoxides of DMBA. nih.govFluorescence Line-Narrowing Spectroscopy (FLNS) is a high-resolution technique that can provide highly specific vibrational spectra for molecules in complex environments. It has been used to identify specific DMBA-DNA adducts, including those lost from DNA by depurination, such as 7-methylbenz[a]anthracene-12-CH₂-N7Ade. nih.gov This technique is powerful enough to distinguish between adducts formed at the 7-methyl versus the 12-methyl group of DMBA. researchgate.net
Immunoassays and ³²P-Postlabeling for DNA Adduct Detection and Quantification
Detecting and quantifying DNA adducts, which are critical biomarkers of exposure and carcinogenic risk, often requires ultra-sensitive techniques due to their very low concentrations in biological samples.
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA) and radioimmunoassay, utilize antibodies that specifically recognize and bind to DNA adducts. nih.govnih.gov These methods can be highly sensitive and are valuable for screening large numbers of samples to measure the extent of DNA damage in cells or tissues exposed to carcinogens. nih.gov For example, a sensitive immunoassay was successfully applied to determine DNA adduct levels in the peripheral blood mononuclear cells of patients receiving chemotherapy. nih.gov
³²P-Postlabeling is a highly sensitive method for detecting and quantifying a wide range of structurally diverse DNA adducts without prior knowledge of their identity. oup.comnih.gov The method involves enzymatically digesting the DNA to mononucleotides, followed by the transfer of a ³²P-phosphate from [γ-³²P]ATP to the adducted nucleotides. nih.gov These labeled adducts are then separated by thin-layer chromatography (TLC) or HPLC and quantified by their radioactivity. nih.govoup.com The sensitivity of the assay can be enhanced by using nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts, thereby enriching the adducted nucleotides for labeling. nih.govepa.gov This technique has been used to study the formation and persistence of DMBA-DNA adducts in mouse skin, showing that adducts can persist for up to 42 weeks. oup.comnih.gov
Table 2: Summary of Findings from ³²P-Postlabeling Studies of DMBA-DNA Adducts
| Biological Matrix | Key Findings | Reference(s) |
|---|---|---|
| Mouse Epidermis & Dermis | Initial adduct levels at 24h were ~34 and ~28 adducts per 10⁷ nucleotides, respectively. Adducts were ~10 times more persistent in dermal DNA over 42 weeks. | oup.com, nih.gov |
| Mouse Epidermis | Three major DMBA-DNA adducts were identified; one adduct was significantly more persistent than the others. | oup.com, nih.gov |
| Rat Liver & Mammary Cells | A high correlation was found between the administered DMBA dose and the level of DNA adducts in both liver and mammary cells. | nih.gov |
| Rat Skin | The DNA-binding potency of DMBA was found to be over 1000-fold higher than that of methylenediphenyl-4,4'-diisocyanate (MDI). | nih.gov |
Cell-Based Assays and High-Throughput Screening for Mechanistic Investigations
Cell-based assays and high-throughput screening (HTS) are crucial for investigating the mechanisms of DMBA-induced toxicity and carcinogenesis and for rapidly assessing the bioactivity of numerous chemicals.
Cell-Based Assays provide a controlled environment to study the molecular events following exposure to DMBA. Cell-mediated assays, for example, use a combination of cells, where one cell type metabolizes the compound and the other is used to measure a biological endpoint like mutation. nih.gov In one such assay, golden hamster cells were used to metabolize DMBA, and the resulting metabolites were tested for their ability to induce mutations in Chinese hamster V79 cells. nih.gov This approach identified DMBA-trans-3,4-diol as a highly mutagenic metabolite. nih.gov Cancer cell lines, such as MCF-7 and MDA-MB-231 breast cancer cells, are also used to explore the carcinogenic mechanisms of DMBA, including its effects on cell proliferation, invasion, and key signaling pathways like Wnt/β-catenin. nih.gov
High-Throughput Screening (HTS) allows for the rapid, automated testing of thousands of chemicals for biological activity. tanguaylab.comyoutube.com In toxicology, HTS has shifted focus from slow, low-throughput animal models to faster, more cost-effective alternatives like in vitro assays and small model organisms. tanguaylab.com The developmental zebrafish embryo, for instance, has become a valuable model for HTS due to its rapid development and optical transparency, allowing for automated imaging and analysis of chemical-induced effects. tanguaylab.com While specific HTS campaigns focusing solely on Benz(a)anthracen-6-ol, 7,12-dimethyl- are not detailed in the provided context, the principles of HTS are widely applicable for screening large chemical libraries to identify compounds that interact with pathways perturbed by DMBA, or to screen for potential inhibitors of its carcinogenic effects. tanguaylab.comyoutube.comyoutube.com These systems are often run in 96-, 384-, or 1536-well plates to maximize throughput. frontiersin.org
Computational and Theoretical Approaches in Benz a Anthracen 6 Ol, 7,12 Dimethyl Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electronic structure, which in turn governs the molecule's reactivity. For Benz(a)anthracen-6-ol, 7,12-dimethyl-, such calculations can predict various molecular properties that are crucial for assessing its biological potential.
Detailed research findings from quantum chemical studies on related phenolic metabolites of DMBA, such as 2-, 3-, and 4-hydroxy DMBA, have shown that the position of the hydroxyl group significantly influences the electronic properties of the benz[a]anthracene ring system. nih.gov These studies often employ Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. nih.gov For instance, calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are critical in predicting how the molecule will interact with other molecules, including biological macromolecules like DNA and proteins. researchgate.net
The reactivity of phenolic metabolites of DMBA is of particular interest due to their potential role in the carcinogenic process. nih.gov Quantum chemical calculations can predict the most likely sites for metabolic activation, such as further oxidation, or for covalent bond formation with cellular nucleophiles. For example, the calculated stability of carbocations formed from the loss of the hydroxyl group can indicate the potential for the formation of DNA adducts, a key step in chemical carcinogenesis. nih.gov
Table 1: Predicted Electronic Properties of DMBA Phenolic Isomers Note: This table is illustrative and based on general principles of quantum chemical calculations applied to similar compounds, as direct data for the 6-ol isomer is not readily available.
| Property | Predicted Value/Trend for Benz(a)anthracen-6-ol, 7,12-dimethyl- | Significance |
|---|---|---|
| HOMO Energy | Relatively high | Indicates susceptibility to oxidation |
| LUMO Energy | Relatively low | Indicates ability to accept electrons |
| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and stability |
Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Binding Studies
To understand the biological effects of Benz(a)anthracen-6-ol, 7,12-dimethyl-, it is crucial to investigate its interactions with biological macromolecules. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose. nih.govfrontiersin.org
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor or an enzyme active site. researchgate.net For Benz(a)anthracen-6-ol, 7,12-dimethyl-, docking studies can be performed with various biological targets, such as specific cytochrome P450 enzymes responsible for its metabolism, or with DNA to explore potential intercalation or groove binding. usp.brnih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-macromolecule complex. nih.gov For example, the hydroxyl group of Benz(a)anthracen-6-ol, 7,12-dimethyl- would be expected to form hydrogen bonds with appropriate amino acid residues in a protein's binding pocket.
Following docking, molecular dynamics simulations can provide a more dynamic picture of the binding event. youtube.comyoutube.com MD simulations track the movements of atoms and molecules over time, allowing researchers to observe the conformational changes that occur upon ligand binding and to assess the stability of the complex. nih.gov This can reveal, for instance, whether the binding of Benz(a)anthracen-6-ol, 7,12-dimethyl- induces a conformational change in a target protein that alters its function. nih.gov Studies on the interaction of DMBA-DNA adducts have shown how such binding can distort the DNA helix, potentially leading to mutations. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for Benz(a)anthracen-6-ol, 7,12-dimethyl- with a Hypothetical Receptor This table represents a hypothetical outcome of a molecular docking study.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |
| Interacting Residues | Tyr89, Phe121, Leu204 | Key amino acids in the binding site |
| Hydrogen Bonds | 1 (with Tyr89) | Specific interaction stabilizing the complex |
In Silico Prediction Models for Metabolic Pathways and Bioactivity
In silico models play a crucial role in predicting the metabolic fate and biological activity of xenobiotics, including metabolites like Benz(a)anthracen-6-ol, 7,12-dimethyl-. creative-biolabs.com These models use computational algorithms to predict various properties based on the chemical structure of a compound.
Predictive models for metabolic pathways can identify the most likely sites of metabolism on the Benz(a)anthracen-6-ol, 7,12-dimethyl- molecule. acs.org These models are often based on large databases of known metabolic reactions and can help to prioritize which potential metabolites should be synthesized and tested experimentally. For instance, such models might predict further hydroxylation or conjugation reactions for Benz(a)anthracen-6-ol, 7,12-dimethyl-.
Quantitative Structure-Activity Relationship (QSAR) models are another important in silico tool. QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for the carcinogenicity of DMBA and its derivatives, it would be possible to predict the potential carcinogenic activity of Benz(a)anthracen-6-ol, 7,12-dimethyl-. umsha.ac.ir These models typically use a set of calculated molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. The development of such models can aid in the risk assessment of chemical compounds. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benz(a)anthracen-6-ol, 7,12-dimethyl- |
| 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) |
| 2-hydroxy DMBA |
| 3-hydroxy DMBA |
| 4-hydroxy DMBA |
Research Models for Investigating Benz a Anthracen 6 Ol, 7,12 Dimethyl Mechanisms
In Vitro Cell Culture Systems for Metabolic Activation and DNA Adduct Studies
In vitro cell culture systems are fundamental tools for dissecting the molecular mechanisms of metabolic activation and DNA adduct formation of DMBA and its metabolites. These systems allow for controlled experiments that can identify specific metabolites and their interactions with cellular macromolecules.
Studies utilizing rat mammary epithelial cell aggregates have demonstrated that these cells can metabolize DMBA into bay-region anti- and syn-dihydrodiolepoxides. These reactive intermediates have been shown to bind to deoxyguanosine and deoxyadenosine (B7792050) residues in the cellular DNA. In one study, after a 24-hour incubation period, 68% of the initial DMBA was metabolized.
The use of liver homogenates, particularly the S-9 fraction from Aroclor 1254-induced rats, is a common practice for in vitro metabolic activation in short-term carcinogen assays. However, research has indicated that the metabolic profile produced in this system can differ from that in intact cellular systems, suggesting that results from such assays should be interpreted with caution. Important differences have been noted in the metabolic activation of DMBA in intact cellular systems versus liver homogenates. wikipedia.org
Human cell lines are also employed to model DMBA's effects. For instance, in MCF-10A breast cancer cells, DMBA has been shown to increase cell proliferation and migration. caymanchem.com This is associated with the induction of the Wnt/β-catenin signaling pathway and the epithelial-to-mesenchymal transition process. caymanchem.com
The table below summarizes key findings from in vitro studies on DMBA metabolism.
| In Vitro System | Key Findings on Metabolism and DNA Adducts |
| Rat Mammary Epithelial Cell Aggregates | Metabolized 68% of DMBA in 24 hours, forming bay-region anti- and syn-dihydrodiolepoxides that bind to deoxyguanosine and deoxyadenosine. |
| Mouse Skin Homogenates | The major metabolite formed was identified as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729). nih.gov |
| Rat Liver S-9 Fraction | Produces a different profile of DNA adducts compared to intact cells, with the formation of diol-epoxide adducts being dependent on the DMBA to S-9 ratio. |
| MCF-10A Breast Cancer Cells | DMBA increases cell proliferation and invasion, partly through the Wnt/β-catenin signaling pathway. caymanchem.com |
| Rat Testis Leydig Cells | Contain monooxygenase systems that metabolize DMBA, with the metabolic activation occurring in both mitochondria and microsomes. |
Ex Vivo Tissue Explant Models for Short-Term Mechanistic Investigations
Ex vivo tissue explant models serve as an intermediate between in vitro cell cultures and in vivo animal models. They maintain the tissue architecture and cellular heterogeneity, providing a more physiologically relevant context for short-term mechanistic studies.
Research using cultured seminiferous tubule segments from rat testes has shown that the seminiferous epithelium itself has limited capacity to metabolize DMBA. However, when co-cultured with Leydig cells or microsomes from Leydig cells, there is a significant increase in the covalent binding of DMBA metabolites to proteins within the seminiferous tubules. This suggests a paracrine mechanism where DMBA is metabolized in the Leydig cells, and the reactive metabolites then affect the adjacent seminiferous epithelium.
Subcutaneous tissue from rats, a target for DMBA-induced carcinogenesis, has been shown to biooxidize DMBA to its hydroxyalkyl metabolites, including 7-hydroxymethylbenz[a]anthracene, 7-hydroxymethyl-12-methylbenz[a]anthracene, and 7,12-dihydroxymethylbenz[a]anthracene. nih.gov This demonstrates that metabolic activation can occur directly within the target tissue.
Animal Models (e.g., Rodent Carcinogenesis Models) for Elucidating Multi-Organ and Systemic Molecular Pathways
Animal models, particularly rodent carcinogenesis models, are indispensable for understanding the multi-organ and systemic effects of DMBA and its metabolites. These models allow for the study of tumor development in a whole-organism context, providing insights into the complex interplay of metabolic activation, DNA damage, and host factors.
Sprague-Dawley rats are a widely used model for studying DMBA-induced mammary carcinogenesis. f1000research.com Intragastric administration of DMBA to these rats leads to the formation of mammary adenocarcinomas. nih.gov Studies in this model have shown that DMBA binds to the DNA of various organs, with the highest levels often found in non-target tissues like the liver. nih.gov This highlights that DNA adduct formation alone is not sufficient to predict cancer induction. nih.gov The formation of benzylic-DNA adducts from DMBA and its metabolites, such as 7-hydroxymethyl-12-methylbenz[a]anthracene, has been demonstrated in vivo in Sprague-Dawley rats. nih.gov
Various mouse strains are also utilized to investigate DMBA-induced carcinogenesis. In female BALB/c mice, DMBA administration has been shown to induce tumors in several organs, including the mammary gland, lung, lymphoid tissue, stomach, and skin. In C3H-A vyfB mice, the type of dietary fat has been shown to influence the incidence of DMBA-induced tumors, with polyunsaturated fats enhancing carcinogenesis, particularly in the mammary glands and ovaries of female mice. sigmaaldrich.cn The two-stage skin carcinogenesis model in mice, using DMBA as an initiator and a promoting agent like 12-O-tetradecanoylphorbol-13-acetate (TPA), is a classic model for studying the different stages of cancer development. researchgate.net
Molecular pathway analysis in DMBA-induced tumors in mice has revealed the activation of several oncogenic signaling pathways. These include the upregulation of the aryl hydrocarbon receptor (AhR), c-myc, and cyclin D1, as well as the activation of the Wnt and NF-κB pathways. researchgate.net
The following table presents a summary of findings from various animal models of DMBA-induced carcinogenesis.
| Animal Model | Organ(s) Affected | Key Molecular Findings |
| Sprague-Dawley Rats | Mammary gland, Liver, Spleen, Kidney, Lung | Formation of bay-region diol-epoxide and benzylic-DNA adducts. nih.govnih.gov Upregulation of proteins such as HER-2 and COX-2 in mammary tumors. |
| BALB/c Mice | Mammary gland, Lung, Lymphoid tissue, Stomach, Skin | Adenoacanthoma is a common histological type of mammary tumor. |
| C3H-A vyfB Mice | Liver, Lungs, Skin (males); Mammary glands, Ovaries (females) | Tumor incidence is influenced by the type of dietary fat. sigmaaldrich.cn |
| Swiss Albino Mice | Skin | DMBA induces skin tumors with a thickened and corrugated epidermis. journalijar.com |
| Golden Syrian Hamster | Cheek pouch | Induction of squamous cell carcinoma that histologically resembles early human oral cancer. |
Future Directions and Emerging Areas in Benz a Anthracen 6 Ol, 7,12 Dimethyl Research
Development of Novel Analytical Probes and Detection Strategies
The accurate detection and quantification of DMBA and its numerous metabolites in biological and environmental matrices are fundamental to understanding its exposure, metabolism, and toxicity. While established methods like high-performance liquid chromatography (HPLC) are effective for separating and identifying metabolites, future research is moving towards developing more sensitive, rapid, and field-deployable analytical tools. nih.govresearchgate.net
Future development will likely focus on:
Biosensors: The creation of highly specific biosensors for real-time monitoring of DMBA and its critical metabolites. These could be based on antibodies, enzymes, or nucleic acid aptamers that bind to the target molecule and generate a detectable signal (e.g., optical or electrochemical). Such technology would be invaluable for rapid environmental screening and occupational exposure assessment.
Advanced Mass Spectrometry: Coupling liquid chromatography with high-resolution mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for identifying a wider array of metabolites and their DNA adducts, even at very low concentrations. aps.org Future work will involve refining these techniques to create comprehensive metabolite libraries for DMBA.
Voltammetric Techniques: Electrochemical methods like adsorptive transfer stripping voltammetry (AdTSV) have shown promise for detecting DMBA in biological samples down to nanomolar concentrations. nih.gov Further research into novel electrode materials and modifications could enhance the sensitivity and selectivity of these cost-effective methods.
These advancements will allow for a more precise correlation between external exposure levels and the internal dose of reactive metabolites, providing a clearer picture of individual susceptibility and risk.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Mapping
To build a complete picture of the cellular response to DMBA, researchers are increasingly turning to "omics" technologies. Each technology provides a snapshot of a different molecular layer, and their integration is a powerful future direction for systems toxicology.
Genomics: Studies have established that DMBA's metabolites form covalent bonds with DNA, creating adducts primarily with adenine (B156593) and guanine (B1146940) residues. nih.gov These adducts can lead to specific types of mutations, such as A:T→T:A transversions, which are hallmarks of DMBA-induced tumors. nih.gov Future genomic studies will use next-generation sequencing to catalogue the full spectrum of mutations across the genome (the "mutational signature") following DMBA exposure.
Proteomics: Proteomic analyses have begun to identify specific proteins whose expression is altered by DMBA. In ovarian tissue, DMBA exposure changes the levels of proteins involved in DNA damage sensing and repair. aps.org In mammary cancer models, DMBA induces changes in the proteomic profile, including proteins suspected to be involved in cell growth and differentiation, such as HER-2 and Vimentin. nomresearch.cn
Metabolomics: Research has successfully identified numerous DMBA metabolites, including various dihydrodiols and hydroxymethyl derivatives. nih.govnih.gov The relative abundance of these metabolites, such as the highly mutagenic trans-3,4-diol, is crucial for determining the ultimate carcinogenic potency. nih.govnih.gov
The true power in future research lies in the integration of these datasets. By combining genomic, proteomic, and metabolomic data from the same biological system, researchers can construct comprehensive pathway maps. For example, one could trace the metabolic activation of DMBA (metabolomics), link the resulting reactive metabolites to specific DNA adducts and mutations (genomics), and then connect these genetic changes to the altered expression and activity of key signaling proteins (proteomics) that drive the cancer phenotype, such as the Wnt/β-catenin and NF-κB pathways. nih.govaacrjournals.orgnih.gov This systems-level approach is essential for identifying critical control points in the carcinogenic process and for developing more effective intervention strategies.
Table 1: Proteins with Altered Abundance Following DMBA Exposure This table is interactive. You can sort and filter the data.
| Protein | Change Observed | Biological Context | Source(s) |
|---|---|---|---|
| Histone H4 | Decreased | Chromatin structure, Epigenetic regulation | nih.gov, nih.gov |
| Histone H3 | Decreased | Chromatin structure, Epigenetic regulation | nih.gov, nih.gov |
| Histone H2A | Decreased | Chromatin structure, Epigenetic regulation | nih.gov, nih.gov |
| Histone H2B | Increased | Chromatin structure, Epigenetic regulation | nih.gov |
| HER-2 | Suspected Increase | Proto-oncogene, Cell growth control | nomresearch.cn |
| Vimentin | Suspected Increase | Intermediate filament, Epithelial-mesenchymal transition | nomresearch.cn |
| c-Myc | Increased | Transcription factor, Cell proliferation | aacrjournals.org |
| BECN1 | Increased | Autophagy regulation | nih.gov |
| cKIT | Decreased | Receptor tyrosine kinase, PI3K pathway | nih.gov |
Advanced Computational Modeling of Complex Biological Interactions and Environmental Dynamics
Computational modeling is an emerging area that promises to accelerate research by predicting the behavior of DMBA and its metabolites, guiding laboratory experiments, and helping to assess risk. These in silico approaches can model everything from molecular interactions to environmental fate.
Future applications of computational modeling include:
Predicting Reactivity and Toxicity: Computational chemistry techniques like Density-Functional Theory (DFT) can predict the most reactive sites on a PAH molecule, helping to identify which metabolites are likely to be formed and which will be most reactive towards DNA. nih.gov Quantitative Structure-Activity Relationship (QSAR) and other in silico models can be developed to predict the carcinogenicity and other toxic endpoints of DMBA metabolites that have not yet been synthesized or tested, saving time and resources. mdpi.com
Molecular Docking and Dynamics: Molecular docking simulations can predict how DMBA or its metabolites might bind to and interfere with the function of various proteins, such as the aryl hydrocarbon receptor (AhR) or metabolic enzymes. nih.govnih.gov Molecular dynamics (MD) simulations can model the structural impact of a DMBA-DNA adduct on the DNA double helix over time, providing insights into how these adducts may stall DNA replication or evade repair, leading to mutations. mdpi.comchemrxiv.org
Pathway and Systems Modeling: Mathematical models can be built to simulate the complex signaling networks that are dysregulated by DMBA, such as the AhR and NF-κB pathways. aacrjournals.orgnih.gov These models can help identify the most critical components in the network and predict how the system will respond to different levels of exposure.
Environmental Fate Modeling: Fugacity-based models and other environmental simulations are used to predict the transport, distribution, and persistence of PAHs like DMBA in different environmental compartments such as air, water, and soil. nih.govnomresearch.cnnih.gov These models are crucial for understanding large-scale environmental contamination and human exposure risks.
By integrating these diverse computational approaches, researchers can build multiscale models that link the properties of a single molecule to its ultimate fate in the environment and its complex biological effects.
Table 2: Applications of Computational Modeling in PAH/DMBA Research This table is interactive. You can sort and filter the data.
| Modeling Technique | Application | Research Goal | Source(s) |
|---|---|---|---|
| Density-Functional Theory (DFT) | Predict reactive sites | Identify likely metabolites and transformation products | nih.gov |
| QSAR / In Silico Toxicology | Predict toxicity of metabolites | Prioritize untested compounds for lab analysis | mdpi.com |
| Molecular Docking | Simulate protein-ligand binding | Identify molecular targets, predict enzyme inhibition | nih.gov, youtube.com |
| Molecular Dynamics (MD) | Simulate molecular motion over time | Understand structural impact of DNA adducts | mdpi.com, chemrxiv.org |
| Mathematical Modeling | Simulate signaling pathways | Understand systems-level disruption (e.g., AhR, NF-κB) | nih.gov, aacrjournals.org |
| Fugacity Models | Predict environmental distribution | Assess environmental fate and transport | nih.gov, nomresearch.cn, nih.gov |
Q & A
Basic: What safety protocols are critical when handling Benz(a)anthracen-6-ol, 7,12-dimethyl- in laboratory settings?
Methodological Answer:
- Engineering Controls: Use Class I, Type B biological safety hoods for mixing/handling to minimize aerosolization . Local exhaust ventilation is mandatory to reduce airborne concentrations below recommended exposure levels (e.g., NIOSH/ACGIH guidelines) .
- Personal Protective Equipment (PPE): Wear gloves made of Polyvinyl Alcohol or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent dermal absorption . Double-gloving is advised for high-risk procedures.
- Decontamination: Use HEPA-filtered vacuums or wet methods for cleanup to avoid dust dispersion .
- Emergency Preparedness: Ensure eyewash stations and emergency showers are accessible. Conduct regular safety drills aligned with OSHA 29 CFR 1910.120 for spill response .
Basic: What analytical methods are validated for detecting Benz(a)anthracen-6-ol, 7,12-dimethyl- in environmental or biological samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize using non-polar columns (e.g., DB-5, SE-52) with temperature ramping (60°C to 280°C) to resolve PAH metabolites . Calibrate with deuterated internal standards to account for matrix effects .
- High-Performance Liquid Chromatography (HPLC): Pair with fluorescence detection for enhanced sensitivity in low-concentration samples (e.g., pg/mL range) .
- Quality Control: Include blanks and spiked replicates to validate recovery rates and limit cross-contamination .
Advanced: How do metabolic activation pathways influence the carcinogenicity of Benz(a)anthracen-6-ol, 7,12-dimethyl- in vivo?
Methodological Answer:
- Dihydrodiol Formation: The compound is metabolized via cytochrome P450 (CYP1A1/1B1) into dihydrodiol intermediates, which are further oxidized to diol-epoxides. These reactive species bind DNA, forming adducts (e.g., at guanine residues) that initiate mutations .
- Experimental Validation: Use transgenic mouse models (e.g., CYP1A1-knockout) to isolate metabolic pathways. Quantify DNA adducts via ³²P-postlabeling or LC-MS/MS .
- Contradiction Resolution: Discrepancies in tumorigenic potency across studies may arise from differences in metabolic enzyme expression. Standardize models using inbred strains (e.g., Swiss albino mice) and controlled dosing regimens .
Advanced: How can researchers address contradictions in reported carcinogenic potencies across studies?
Methodological Answer:
- Dose-Response Analysis: Implement benchmark dose (BMD) modeling to compare studies with variable exposure durations or administration routes (e.g., topical vs. oral) .
- Histopathological Harmonization: Use standardized grading criteria (e.g., IARC guidelines) for tumor classification. Cross-validate findings with immunohistochemical markers (e.g., Ki-67 for proliferation) .
- Confounding Factors: Control for co-exposures (e.g., alcohol, which exacerbates hepatotoxicity) and genetic variability .
Basic: What are the primary chronic health risks associated with Benz(a)anthracen-6-ol, 7,12-dimethyl- exposure?
Methodological Answer:
- Carcinogenicity: Classified as a probable human carcinogen (IARC Group 2A) due to tumor induction in skin, lung, and mammary tissues in rodents .
- Reproductive Toxicity: Linked to reduced sperm count and transplacental carcinogenesis in animal models. Implement strict reproductive hazard protocols (e.g., separate storage, exposure monitoring) .
- Organ Damage: Chronic exposure correlates with hepatorenal toxicity. Monitor via serum ALT, AST, and creatinine levels in longitudinal studies .
Advanced: What in vitro models best replicate the genotoxic effects of Benz(a)anthracen-6-ol, 7,12-dimethyl-?
Methodological Answer:
- Ames Test with S9 Activation: Use Salmonella typhimurium TA98 strain to detect frameshift mutations induced by metabolic intermediates .
- Comet Assay: Apply to human hepatoma (HepG2) cells to quantify DNA strand breaks. Pre-treat cells with CYP inducers (e.g., β-naphthoflavone) to enhance metabolic activation .
- 3D Organoid Models: Primary mammary or epidermal organoids can mimic tissue-specific carcinogenesis pathways observed in vivo .
Basic: How should environmental persistence studies for Benz(a)anthracen-6-ol, 7,12-dimethyl- be designed?
Methodological Answer:
- Photodegradation Assays: Expose the compound to UV light (λ = 290–400 nm) in simulated sunlight. Quantify degradation products via GC-MS or HPLC-PDA .
- Soil/Water Partitioning: Use OECD Guideline 106 to measure adsorption coefficients (Kd) in different soil types (e.g., loam, clay) .
- Bioaccumulation: Test in aquatic models (e.g., Daphnia magna) using OECD 305 guidelines to determine bioconcentration factors (BCF) .
Advanced: What challenges arise in quantifying metabolites of Benz(a)anthracen-6-ol, 7,12-dimethyl- in biological matrices?
Methodological Answer:
- Matrix Interference: Co-extracted lipids/proteins can suppress ionization in LC-MS. Mitigate via solid-phase extraction (C18 cartridges) or QuEChERS cleanup .
- Metabolite Instability: Diol-epoxides are highly reactive. Stabilize samples with ascorbic acid and analyze immediately post-collection .
- Low Abundance: Use immunoaffinity columns (e.g., polyclonal antibodies against diol-epoxide-DNA adducts) to enrich targets prior to analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
